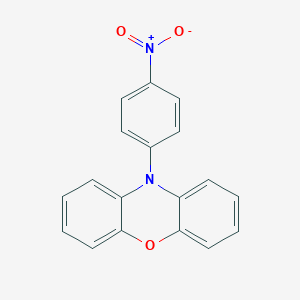
3-(7-Methoxybenzofuran-2-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C12H10O4 Piperic acid . It is a naturally occurring organic compound found in black pepper and long pepper. Piperic acid is a derivative of piperine, the alkaloid responsible for the pungency of black pepper. It has a molecular weight of 218.21 g/mol and is known for its various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Piperic acid can be synthesized through the hydrolysis of piperine. The process involves the following steps:
Extraction of Piperine: Piperine is extracted from black pepper using organic solvents such as ethanol or dichloromethane.
Hydrolysis: The extracted piperine is then hydrolyzed using a strong base like sodium hydroxide (NaOH) in an aqueous solution. The reaction is typically carried out under reflux conditions for several hours.
Acidification: The resulting solution is acidified using hydrochloric acid (HCl) to precipitate piperic acid.
Purification: The crude piperic acid is purified through recrystallization using solvents like ethanol or methanol
Industrial Production Methods
In industrial settings, piperic acid is produced using similar methods but on a larger scale. The process involves the extraction of piperine from black pepper, followed by hydrolysis and purification. Industrial production may also involve the use of advanced techniques such as chromatography for purification and isolation .
Análisis De Reacciones Químicas
Types of Reactions
Piperic acid undergoes various chemical reactions, including:
Oxidation: Piperic acid can be oxidized to form piperonal, a compound used in the fragrance industry.
Reduction: Reduction of piperic acid can yield piperidine, a valuable intermediate in organic synthesis.
Substitution: Piperic acid can undergo substitution reactions, particularly at the double bonds in its structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions
Major Products Formed
Oxidation: Piperonal
Reduction: Piperidine
Substitution: Halogenated derivatives of piperic acid
Aplicaciones Científicas De Investigación
Piperic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the fragrance industry for the synthesis of piperonal, a key ingredient in perfumes and flavorings .
Mecanismo De Acción
The mechanism of action of piperic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Piperic acid disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Piperic acid inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Piperic acid can be compared with other similar compounds such as:
Piperine: The parent compound from which piperic acid is derived. Piperine is more pungent and has different biological activities.
Piperonal: An oxidation product of piperic acid, used in the fragrance industry.
Piperidine: A reduction product of piperic acid, used as an intermediate in organic synthesis
List of Similar Compounds
- Piperine
- Piperonal
- Piperidine
Piperic acid stands out due to its unique combination of chemical reactivity and biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H10O4 |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
3-(7-methoxy-1-benzofuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10O4/c1-15-10-4-2-3-8-7-9(16-12(8)10)5-6-11(13)14/h2-7H,1H3,(H,13,14) |
Clave InChI |
CUNXGNXQIAHKMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OC(=C2)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)-](/img/structure/B14119275.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14119289.png)



![2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine](/img/structure/B14119317.png)

![3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid](/img/structure/B14119327.png)
![12-ethyl-20-(furan-2-carbonyl)-9-oxa-1,12-diazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,13,15,17,19-octaen-11-one](/img/structure/B14119333.png)

![Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl](/img/structure/B14119339.png)
![N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B14119358.png)
